molecular formula C14H16N2OS B186452 3-(Cyclopentylmethyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 331971-80-3

3-(Cyclopentylmethyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B186452
CAS No.: 331971-80-3
M. Wt: 260.36 g/mol
InChI Key: MJUNPNFIYVJKTQ-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethyl)-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylmethyl)-2-mercaptoquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoic acid with cyclopentylmethyl isothiocyanate under reflux conditions in the presence of a suitable base, such as triethylamine. The reaction mixture is then subjected to cyclization using phosphorus pentasulfide in an anhydrous solvent like pyridine to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylmethyl)-2-mercaptoquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and chemical sensors

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
  • 2-Methyl-4H-benzo[d][1,3]oxazin-4-one
  • 2,3-Disubstituted quinazolinone derivatives

Uniqueness

3-(Cyclopentylmethyl)-2-mercaptoquinazolin-4(3H)-one is unique due to its cyclopentylmethyl group, which imparts distinct steric and electronic properties. This structural feature can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

331971-80-3

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

3-(cyclopentylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C14H16N2OS/c17-13-11-7-3-4-8-12(11)15-14(18)16(13)9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,18)

InChI Key

MJUNPNFIYVJKTQ-UHFFFAOYSA-N

SMILES

C1CCC(C1)CN2C(=O)C3=CC=CC=C3NC2=S

Canonical SMILES

C1CCC(C1)CN2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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